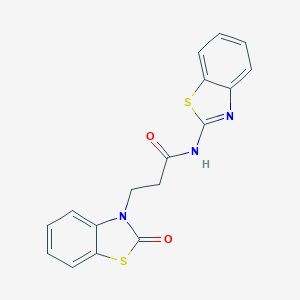
Kaur-15-en-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaur-15-en-17-ol is a natural diterpene alcohol that is found in various plants such as Croton, Salvia, and Euphorbia. It has been extensively studied for its potential use in various scientific research applications.
Applications De Recherche Scientifique
Terpenoid Derivatives
Research on Kaur-15-en-17-ol includes the study of terpenoid derivatives. Macmillan and Walker (1972) explored the reduction of 13β-kaur-16-en-15-one, yielding products like 13β-kauran-l5β-ol and others, with differences in melting points and optical rotations from previously reported values. This study contributes to the understanding of the chemical properties and potential applications of kaur-15-en-17-ol derivatives (Macmillan & Walker, 1972).
Gibberellin Biosynthesis
Kaur-15-en-17-ol derivatives have been studied for their role in gibberellin biosynthesis. Lew and West (1971) identified compounds like kaur-16-en-7β-ol-19-oic acid as normal intermediates in gibberellin biosynthesis, a critical pathway for plant growth and development (Lew & West, 1971).
Mechanism in Garryfoline–Cuauchichicine Rearrangement
Barnes and Macmillan (1967) investigated the garryfoline–cuauchichicine rearrangement using kaur-16-en-15-ols. Their study provided insights into the chemical behavior of kaur-15-en-17-ol under different conditions, enhancing our understanding of its chemical reactivity (Barnes & Macmillan, 1967).
Neuroprotective Effects in Alzheimer’s Disease
Kaur-15-en-17-ol derivatives like ent-Kaur-15-en-17-al-18-oic acid have been found to have neuroprotective effects on amyloid beta peptide-induced neurotoxicity in Alzheimer’s disease. This study by Zhang et al. (2019) suggests potential therapeutic applications of these compounds in neurodegenerative diseases (Zhang et al., 2019).
Diterpenoid Phytoalexins in Maize
Schmelz et al. (2011) identified diterpenoid phytoalexins in maize, including kauralexins derived from ent-kaur-15-ene. These compounds play a significant role in plant defense against pathogens and insects, indicating the ecological and agronomic importance of kaur-15-en-17-ol derivatives (Schmelz et al., 2011).
Diterpenes and Sesquiterpenes in Mikania banisteriae
Lobitz, Tamayo-Castillo, and Merfort (1997) explored the presence of ent-kaurane diterpenes in Mikania banisteriae, highlighting the diverse biological activities and potential applications of these compounds (Lobitz, Tamayo-Castillo, & Merfort, 1997).
Allylic Oxidation of Ent-kaurenic Acid Methyl Ester
Rojas, Aparicio, and Usubillaga (2016) studied the oxidation of ent-kaur-16-en-19-oic acid methyl ester, resulting in compounds like ent-kaur-15-en-17-O-acetyl-19-oic acid. This research provides valuable insights into the chemical transformations of kaur-15-en-17-ol derivatives (Rojas, Aparicio, & Usubillaga, 2016).
Propriétés
Numéro CAS |
14696-33-4 |
|---|---|
Nom du produit |
Kaur-15-en-17-ol |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
[(4R,9R,10S,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol |
InChI |
InChI=1S/C20H32O/c1-18(2)8-4-9-19(3)16(18)7-10-20-11-14(5-6-17(19)20)15(12-20)13-21/h12,14,16-17,21H,4-11,13H2,1-3H3/t14-,16+,17-,19+,20?/m0/s1 |
Clé InChI |
BYNLGAZDLCEGRX-GTZPUNCASA-N |
SMILES isomérique |
C[C@@]12CCCC([C@H]1CCC34[C@H]2CC[C@@H](C3)C(=C4)CO)(C)C |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C |
Synonymes |
ent-kaur-15-en-17-ol kaur-15-en-17-ol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)


